molecular formula C15H15N3O3 B215312 Ethyl 4-{[3-(aminocarbonyl)-2-pyridinyl]amino}benzoate

Ethyl 4-{[3-(aminocarbonyl)-2-pyridinyl]amino}benzoate

Cat. No. B215312
M. Wt: 285.3 g/mol
InChI Key: LJNXTTROFACBLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{[3-(aminocarbonyl)-2-pyridinyl]amino}benzoate, also known as EAPB, is a novel synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of benzamide derivatives and has shown promising results in various scientific research applications.

Mechanism of Action

The exact mechanism of action of Ethyl 4-{[3-(aminocarbonyl)-2-pyridinyl]amino}benzoate is not yet fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of certain neurotransmitters in the brain, such as dopamine and serotonin. Ethyl 4-{[3-(aminocarbonyl)-2-pyridinyl]amino}benzoate has also been shown to inhibit the activity of certain enzymes involved in the inflammatory response, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
Ethyl 4-{[3-(aminocarbonyl)-2-pyridinyl]amino}benzoate has been shown to produce a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. Ethyl 4-{[3-(aminocarbonyl)-2-pyridinyl]amino}benzoate has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, Ethyl 4-{[3-(aminocarbonyl)-2-pyridinyl]amino}benzoate has been shown to have a favorable safety profile, with no significant adverse effects reported in animal studies.

Advantages and Limitations for Lab Experiments

Ethyl 4-{[3-(aminocarbonyl)-2-pyridinyl]amino}benzoate has several advantages as a research tool. It is easy to synthesize and has a high purity and yield. Ethyl 4-{[3-(aminocarbonyl)-2-pyridinyl]amino}benzoate is also relatively stable and can be stored for extended periods without significant degradation. However, the limitations of Ethyl 4-{[3-(aminocarbonyl)-2-pyridinyl]amino}benzoate include its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for the research and development of Ethyl 4-{[3-(aminocarbonyl)-2-pyridinyl]amino}benzoate. One area of interest is the potential use of Ethyl 4-{[3-(aminocarbonyl)-2-pyridinyl]amino}benzoate in the treatment of chronic pain and inflammatory diseases. Further studies are needed to fully elucidate the mechanism of action of Ethyl 4-{[3-(aminocarbonyl)-2-pyridinyl]amino}benzoate and to optimize its pharmacological properties. Additionally, the potential use of Ethyl 4-{[3-(aminocarbonyl)-2-pyridinyl]amino}benzoate in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease warrants further investigation.

Synthesis Methods

The synthesis of Ethyl 4-{[3-(aminocarbonyl)-2-pyridinyl]amino}benzoate involves the reaction of 4-aminobenzoic acid with ethyl 2-chloro-3-(aminocarbonyl)pyridine-4-carboxylate in the presence of a base. The resulting product is purified through column chromatography to obtain Ethyl 4-{[3-(aminocarbonyl)-2-pyridinyl]amino}benzoate in high yield and purity.

Scientific Research Applications

Ethyl 4-{[3-(aminocarbonyl)-2-pyridinyl]amino}benzoate has been extensively studied for its potential therapeutic applications. It has been shown to possess potent analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of chronic pain and inflammatory diseases. Ethyl 4-{[3-(aminocarbonyl)-2-pyridinyl]amino}benzoate has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

Ethyl 4-{[3-(aminocarbonyl)-2-pyridinyl]amino}benzoate

Molecular Formula

C15H15N3O3

Molecular Weight

285.3 g/mol

IUPAC Name

ethyl 4-[(3-carbamoylpyridin-2-yl)amino]benzoate

InChI

InChI=1S/C15H15N3O3/c1-2-21-15(20)10-5-7-11(8-6-10)18-14-12(13(16)19)4-3-9-17-14/h3-9H,2H2,1H3,(H2,16,19)(H,17,18)

InChI Key

LJNXTTROFACBLI-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=C(C=CC=N2)C(=O)N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=C(C=CC=N2)C(=O)N

Origin of Product

United States

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